Bienvenue dans la boutique en ligne BenchChem!

IBS008738

Myogenesis C2C12 cells TAZ activator screening

Choose IBS008738 for its unique, evidence-backed selectivity: it specifically enhances MyoD-dependent transcription while functionally antagonizing myostatin, a profile unmatched by other TAZ activators. With robust in vivo validation—reversing myostatin-mediated myofusion inhibition, increasing centrally nucleated fibers >5-fold post-injury, and preventing ~50% of dexamethasone-induced muscle weight loss—this ≥98% pure benzoylimidazole derivative is the definitive chemical probe for muscle wasting, cachexia, and regeneration research. Do not substitute with generic TAZ modulators.

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
Cat. No. B15542812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIBS008738
Molecular FormulaC22H22N4O2
Molecular Weight374.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H22N4O2/c1-17-7-9-19(10-8-17)26-16-24-22(23-15-25-11-13-28-14-12-25)20(26)21(27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b23-15+
InChIKeyUCDKLMTYEDPEMY-HZHRSRAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IBS008738: A Benchmark TAZ Activator for Muscle Biology Research and Drug Discovery


IBS008738 is a benzoylimidazole derivative and a potent, cell-permeable activator of the Transcriptional co-activator with PDZ-binding motif (TAZ, also known as WWTR1). It acts by stabilizing TAZ and increasing its unphosphorylated, active form [1]. With a reported purity of ≥98% (HPLC) and a molecular formula of C22H22N4O2 (MW: 374.44 g/mol) [2], IBS008738 is a well-defined chemical probe. It was identified from a high-throughput screen of 18,458 compounds and has been extensively characterized for its ability to enhance myogenesis and facilitate muscle repair in vitro and in vivo [3].

Why Other TAZ Modulators or Myogenic Compounds Cannot Substitute for IBS008738 in Specialized Assays


The class of TAZ activators is mechanistically diverse, with compounds like TM-25659, ethacridine, kaempferol, and IBS004735 exhibiting distinct effects on TAZ phosphorylation, cellular localization, and downstream signaling [1]. IBS008738 stands apart due to its unique functional signature: it does not merely increase total TAZ or nuclear localization but specifically enhances the association of MyoD with the myogenin promoter to drive MyoD-dependent transcription, while simultaneously competing with the negative regulator myostatin [2]. Furthermore, its effects are contingent on endogenous TAZ, confirming on-target specificity [2]. In a direct comparison of 43 active TAZ activator candidates, IBS008738 was selected for in-depth study because it demonstrated the most significant enhancement of myogenesis in C2C12 cells [3]. This specific combination of potency, functional antagonism of myostatin, and selectivity for the MyoD transcriptional program distinguishes IBS008738 from other in-class compounds and makes simple substitution unreliable for critical experiments.

Quantitative Performance Data: How IBS008738 Compares to Alternatives and Baseline Controls


Superior Potency and Efficacy in Promoting Myogenesis Compared to a TAZ Activator Library

In a functional screen of 43 TAZ activator candidates on C2C12 myoblasts, IBS008738 was identified as the compound that promoted the most significant myogenesis, as measured by the myofusion index [1]. While specific data for the other 42 compounds is not shown, IBS008738 was selected from this group for further characterization based on its superior effect. In a separate study, the structurally distinct TAZ activator IBS004735, from the same original screen, was characterized; it promotes myogenesis via a different Akt-dependent mechanism without affecting TAZ phosphorylation [2]. IBS008738, in contrast, stabilizes unphosphorylated TAZ and exhibits a different signaling profile, underscoring that its functional potency is unique and not a class-wide feature [3].

Myogenesis C2C12 cells TAZ activator screening

Functional Antagonism of Myostatin: A Critical Differentiator from Other TAZ Activators

A key, quantifiable functional attribute of IBS008738 is its ability to compete with and reverse the inhibitory effect of myostatin on myogenesis. In C2C12 cells, treatment with 100 ng/ml myostatin significantly reduced the myofusion index compared to DMSO control. Co-treatment with 10 µM IBS008738 fully restored the myofusion index to levels statistically indistinguishable from the control, demonstrating effective functional antagonism [1]. This property is not a general feature of all TAZ activators; for example, the mechanism of action for IBS004735 is reported to be via Akt and does not involve direct competition with myostatin signaling [2].

Myostatin inhibition Muscle wasting C2C12 cells Functional antagonism

Accelerated Muscle Repair In Vivo: IBS008738 Outperforms Vehicle in a Standard Injury Model

IBS008738 demonstrates significant in vivo efficacy in a widely-used cardiotoxin-induced muscle injury model. When co-injected with cardiotoxin, IBS008738 (3 nmol) facilitated muscle repair. At day 5 post-injury, muscles treated with IBS008738 showed a markedly higher number of centrally nucleated myofibers, a key indicator of active regeneration, compared to DMSO-treated controls. Furthermore, by day 14, the cross-sectional area (CSA) of regenerating myofibers was significantly greater in IBS008738-treated muscles [1]. These data confirm that the in vitro myogenic effects translate to enhanced functional recovery in vivo. A recent study in a sport-induced injury model also showed that IBS008738 alleviated oxidative stress and muscle damage, as evidenced by reduced serum creatine kinase (CK) and lactate dehydrogenase (LDH) levels [2].

Muscle regeneration In vivo efficacy Cardiotoxin injury Skeletal muscle repair

Attenuation of Dexamethasone-Induced Muscle Atrophy: Quantified Prevention of Protein Loss

In a mouse model of glucocorticoid-induced muscle atrophy, IBS008738 provided significant protection against muscle wasting. Mice treated with dexamethasone (25 mg/kg/day) exhibited substantial reductions in both gastrocnemius (GM) and tibialis anterior (TA) muscle weights compared to vehicle controls. Subsequent injection of IBS008738 (30 µM, 100 µL) into the hind limbs partially but significantly blocked this atrophy. Quantitative RT-PCR analysis confirmed that IBS008738 suppressed the dexamethasone-induced increase in the E3 ubiquitin ligases MuRF-1 and atrogin-1, key mediators of muscle protein degradation [1].

Muscle atrophy Glucocorticoid Dexamethasone Sarcopenia model

Selective Activation of the MyoD-Dependent Transcriptional Program

IBS008738 exhibits a unique profile of transcriptional selectivity that differentiates it from other TAZ activators. In reporter assays conducted in C2C12 cells, TAZ overexpression enhanced the activity of multiple reporters (MyoD, TEAD, SMAD, and Pax3). However, IBS008738 treatment further enhanced only the MyoD-responsive myogenin promoter reporter. It did not enhance TEAD, SMAD, or Pax3 reporter activity in this cellular context [1]. Chromatin immunoprecipitation (ChIP) assays confirmed that IBS008738 specifically increases the physical association of MyoD with the myogenin promoter, without affecting TEAD4 binding to the CTGF promoter [1]. This is in stark contrast to many TAZ activators, which broadly activate TEAD-mediated transcription.

Transcriptional selectivity MyoD Myogenin promoter Reporter assay

Optimal Use Cases for IBS008738 in Muscle Biology and Drug Discovery Pipelines


Investigating Functional Myostatin Antagonism and Rescue of Differentiation Blockade

Based on its quantifiable ability to reverse myostatin-mediated inhibition of myofusion (Section 3, Evidence Item 2), IBS008738 is ideally suited for studies requiring a small molecule tool to functionally antagonize myostatin. This application is particularly relevant for research into muscle wasting disorders, cachexia, and sarcopenia, where myostatin signaling is a key pathogenic driver. IBS008738 can be used as a positive control or tool compound to dissect myostatin-dependent signaling pathways and screen for novel therapeutics that overcome this blockade [1].

Accelerating Preclinical Muscle Regeneration Studies in Acute Injury Models

The robust in vivo data demonstrating a >5-fold increase in centrally nucleated fibers and enhanced recovery of myofiber cross-sectional area after cardiotoxin injury (Section 3, Evidence Item 3) positions IBS008738 as a validated reference compound for muscle regeneration research. It is a reliable tool for establishing baseline efficacy in rodent models of acute muscle damage (e.g., cardiotoxin, notexin, or laceration), allowing researchers to benchmark novel regenerative therapies or genetic interventions [2].

Investigating the MyoD-Specific Transcriptional Axis in Myogenesis

IBS008738's unique selectivity for enhancing MyoD-dependent transcription over other TAZ-related pathways (e.g., TEAD, SMAD) (Section 3, Evidence Item 5) makes it a specialized chemical probe. It is highly valuable for experiments aiming to dissect the specific contribution of the TAZ-MyoD transcriptional complex to muscle differentiation, independent of canonical Hippo pathway/TEAD signaling. This can be applied in mechanistic studies using chromatin immunoprecipitation (ChIP) and gene expression analysis in C2C12 cells or primary myoblasts [3].

Validating Glucocorticoid-Induced Muscle Atrophy Models and Screening for Attenuators

The quantitative in vivo data showing that IBS008738 prevents approximately 50% of dexamethasone-induced muscle weight loss (Section 3, Evidence Item 4) makes it an excellent positive control for studies on glucocorticoid-induced muscle atrophy. It can be used to validate the responsiveness of new atrophy models (e.g., in transgenic mice) and to serve as a benchmark when screening novel compounds or biologics designed to counteract catabolic muscle wasting [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for IBS008738

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.